molecular formula C6H7BrN2 B13895208 3-Bromo-2,5-dimethylpyrazine

3-Bromo-2,5-dimethylpyrazine

Cat. No.: B13895208
M. Wt: 187.04 g/mol
InChI Key: ALVHJZLIKBDYRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2,5-dimethylpyrazine is a heterocyclic aromatic compound with the molecular formula C6H7BrN2. It is a derivative of pyrazine, characterized by the presence of a bromine atom and two methyl groups at the 2 and 5 positions of the pyrazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2,5-dimethylpyrazine typically involves the bromination of 2,5-dimethylpyrazine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like chloroform or carbon tetrachloride at room temperature .

Industrial Production Methods: Industrial production methods for this compound often involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, safety measures are implemented to handle the reactive bromine and ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2,5-dimethylpyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Bromo-2,5-dimethylpyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-2,5-dimethylpyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrazine ring play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. For example, it can inhibit certain enzymes by forming stable complexes, thereby blocking their activity .

Comparison with Similar Compounds

Uniqueness: 3-Bromo-2,5-dimethylpyrazine is unique due to the presence of the bromine atom, which enhances its reactivity and allows for a broader range of chemical modifications.

Properties

IUPAC Name

3-bromo-2,5-dimethylpyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c1-4-3-8-5(2)6(7)9-4/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALVHJZLIKBDYRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=N1)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.